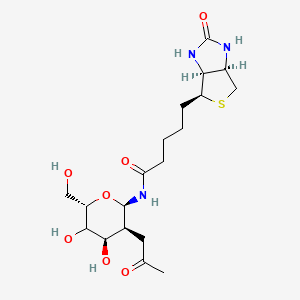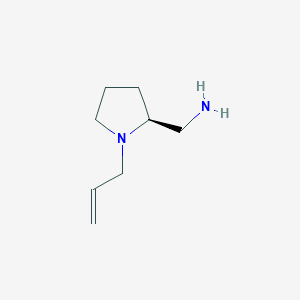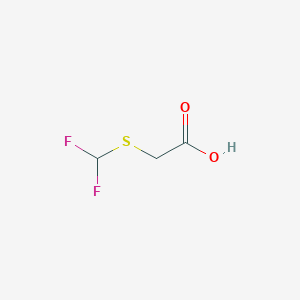
CHLORURE D'INDIUM, HYDRATÉ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium chloride, hydrous, is a chemical compound with the formula InCl₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound is a white, flaky solid that is highly soluble in water and other polar solvents. It is widely used in various industrial and scientific applications due to its unique properties as a Lewis acid and its ability to form complexes with various ligands .
Applications De Recherche Scientifique
Indium chloride, hydrous, has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Indium Chloride, Hydrous primarily targets monoclonal antibodies in preparations used for in vivo diagnostic imaging procedures . It is also used for radiolabeling Zevalin in preparations used for radioimmunotherapy procedures .
Mode of Action
Indium Chloride, Hydrous acts as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Biochemical Pathways
Indium Chloride, Hydrous is involved in a variety of biochemical pathways. It is used as a catalyst in the synthesis of indolylindolines through self-addition of indoles . It also catalyzes the formation of vinyl indoles from unfunctionalized indoles and vinyl azides .
Pharmacokinetics
It has been observed that indium complexes mostly get into the systemic circulation after inhalation through the lungs .
Result of Action
The result of Indium Chloride, Hydrous’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the formation of various compounds, including indolylindolines and vinyl indoles .
Action Environment
The action of Indium Chloride, Hydrous can be influenced by environmental factors. For instance, it reacts with water, catalyzing a disproportionation reaction . It also reacts with oxygen in the air when heated .
Analyse Biochimique
Biochemical Properties
Indium Chloride, Hydrous plays a significant role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it is used as a Lewis acid catalyst in famous organic reactions such as Friedel-Crafts acylation and Diels-Alder reaction .
Cellular Effects
Indium Chloride, Hydrous has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indium Chloride, Hydrous exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an efficient catalyst for thioacetalization and chemoselectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indium Chloride, Hydrous change over time .
Dosage Effects in Animal Models
The effects of Indium Chloride, Hydrous vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Indium Chloride, Hydrous is involved in several metabolic pathways . It interacts with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Indium Chloride, Hydrous is transported and distributed within cells and tissues .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium chloride, hydrous, can be synthesized through several methods. One common method involves the reaction of indium metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of indium metal and the formation of indium chloride. The reaction can be represented as follows:
2In (s) + 6HCl (aq) → 2InCl₃ (aq) + 3H₂ (g)
Industrial Production Methods: In industrial settings, indium chloride is often produced using high-purity indium metal and concentrated hydrochloric acid. The process involves heating the indium metal in the presence of hydrochloric acid, followed by purification steps to remove impurities. The resulting solution is then evaporated to obtain the hydrous form of indium chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Indium chloride, hydrous, undergoes various chemical reactions, including:
Oxidation: Indium chloride can be oxidized to form indium oxide.
Reduction: It can be reduced to metallic indium using reducing agents such as lithium hydride.
Substitution: Indium chloride can participate in substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Often carried out in diethyl ether solution with lithium hydride at low temperatures.
Substitution: Reactions are usually conducted in polar solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Oxidation: Indium oxide (In₂O₃)
Reduction: Metallic indium (In)
Substitution: Various indium-ligand complexes
Comparaison Avec Des Composés Similaires
Indium chloride, hydrous, can be compared with other similar compounds such as:
Aluminium chloride (AlCl₃): Both are Lewis acids, but aluminium chloride is more commonly used in industrial applications due to its lower cost.
Gallium chloride (GaCl₃): Similar in structure and reactivity, but gallium chloride is less commonly used due to the higher cost of gallium.
Thallium chloride (TlCl₃): Thallium chloride is highly toxic, limiting its use in comparison to indium chloride.
Uniqueness: Indium chloride, hydrous, stands out due to its high solubility, ability to form stable complexes, and its relatively low toxicity compared to other group 13 chlorides. These properties make it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
143983-91-9 |
|---|---|
Formule moléculaire |
Cl3H2InO |
Poids moléculaire |
239.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)


![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
